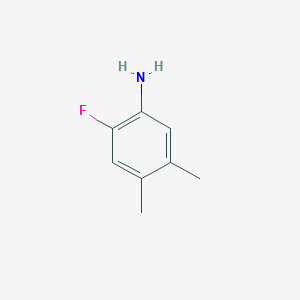

2-Fluoro-4,5-dimethylaniline

Description

2-Fluoro-4,5-dimethylaniline (C₈H₁₀FN) is a fluorinated aromatic amine with a molecular weight of 139.17 g/mol and a purity of 95% . Its CAS registry number is EN300-119433, and it features a fluorine substituent at the 2-position and methyl groups at the 4- and 5-positions on the benzene ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The fluorine atom, being strongly electron-withdrawing, influences the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name |

2-fluoro-4,5-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEWTJGWUKITPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905275-81-2 | |

| Record name | 2-fluoro-4,5-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethylaniline typically involves the following steps:

Nitration: The starting material, 2-fluoro-4,5-dimethylbenzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Purification: The final product is purified through recrystallization or distillation to obtain pure 2-Fluoro-4,5-dimethylaniline.

Industrial Production Methods: In industrial settings, the production of 2-Fluoro-4,5-dimethylaniline may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,5-dimethylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methyl groups influence the reactivity and orientation of the substituents.

Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are commonly used.

Nucleophilic Substitution: Strong nucleophiles like sodium amide or potassium tert-butoxide are used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products:

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.

Nucleophilic Substitution: Products include substituted anilines.

Oxidation and Reduction: Products include quinones or reduced amines.

Scientific Research Applications

2-Fluoro-4,5-dimethylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a building block for the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,5-dimethylaniline depends on its specific application:

Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity.

Chemical Reactivity: The fluorine and methyl groups influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Key Observations:

Halogen Substituents :

- The fluorine in 2-Fluoro-4,5-dimethylaniline enhances electronegativity, increasing acidity of the amine group compared to its chloro analogs (e.g., 2-Chloro-4,5-dimethylaniline) . Chlorine’s larger atomic size may improve thermal stability in industrial processes .

- 2-Ethynyl-4,5-Difluoroaniline combines fluorine’s electronic effects with an ethynyl group, enabling click chemistry applications but reducing solubility due to increased hydrophobicity .

Positional Isomerism :

- 4-Chloro-2,5-dimethylaniline demonstrates how chloro substituent position affects applications; its 4-chloro derivative is prioritized in polymer chemistry over 2-fluoro analogs .

Functional Group Diversity :

- 2-Nitro-4,5-dimethylaniline (nitro group) serves as a precursor in riboflavin synthesis, requiring reduction to an amine (similar to 2-Fluoro-4,5-dimethylaniline’s NH₂ group) for biological activity .

- 2-Fluoro-4,5-dimethoxybenzoic acid replaces the amine with a carboxylic acid, shifting utility toward pH-dependent reactions in agrochemicals .

Industrial and Market Trends

- 2-Chloro-4,5-dimethylaniline dominates agrochemical markets due to cost-effectiveness, with projected growth to 2025 driven by pesticide demand .

- 4-Chloro-2,5-dimethylaniline sees steady demand in polymer industries, contrasting with 2-Fluoro-4,5-dimethylaniline’s niche in high-value pharmaceuticals .

Biological Activity

2-Fluoro-4,5-dimethylaniline is an aromatic amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

2-Fluoro-4,5-dimethylaniline (CAS No. 905275-81-2) is characterized by the presence of a fluorine atom and two methyl groups on its aromatic ring. This unique structure influences its chemical reactivity and biological activity. The compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution, which are critical for its synthesis and functional applications in biological systems.

Antimicrobial Properties

Research has indicated that 2-Fluoro-4,5-dimethylaniline exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results. In studies, the compound demonstrated effective inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of 2-Fluoro-4,5-dimethylaniline have also been investigated. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including L1210 mouse leukemia cells. The compound's mechanism of action appears to involve interference with cellular processes essential for cancer cell survival . The IC50 values reported for these activities are in the nanomolar range, indicating potent efficacy .

The biological activity of 2-Fluoro-4,5-dimethylaniline is thought to be mediated through its interaction with specific biological targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity to these targets, potentially leading to inhibition or modulation of their activity. This characteristic makes it a valuable candidate for further drug development .

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-Fluoro-4,5-dimethylaniline, it is useful to compare it with structurally related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Fluoroaniline | Lacks methyl groups | Different reactivity; less potent |

| 4,5-Dimethylaniline | Lacks fluorine atom | Altered chemical properties |

| 2-Fluoro-4-methylaniline | Contains one methyl group | Variations in reactivity and applications |

This comparison highlights how the combination of both fluorine and methyl groups in 2-Fluoro-4,5-dimethylaniline contributes to its distinct biological profile.

Case Studies

Several studies have explored the biological activities of 2-Fluoro-4,5-dimethylaniline:

- Antimicrobial Evaluation : A study assessed its efficacy against multiple bacterial strains using standard disk diffusion methods. Results indicated significant zones of inhibition compared to control compounds.

- Anticancer Activity : In vitro studies involving L1210 cells revealed that treatment with 2-Fluoro-4,5-dimethylaniline resulted in a marked decrease in cell viability. The mechanism was further elucidated through flow cytometry analysis which indicated an increase in apoptotic cells upon treatment .

- Pharmacological Screening : A comprehensive pharmacological evaluation highlighted its potential as an enzyme inhibitor. The compound was tested against various enzymes relevant to metabolic disorders, showing promising inhibitory effects on α-amylase and acetylcholinesterase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.